4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a 3,4-dichlorophenylmethyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-[(3,4-dichlorophenyl)methyl]piperazine. This intermediate is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: 4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(3,4-Dichlorophenyl)methyl]piperazine-1-methanol.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carbaldehyde is primarily related to its interaction with biological targets. The compound can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. The specific molecular targets and pathways involved depend on the structure of the bioactive derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An atypical antipsychotic with a similar piperazine structure, used for the treatment of schizophrenia and bipolar disorder.
Aripiprazole: Another antipsychotic with a piperazine moiety, known for its partial agonist activity at dopamine receptors.
Quetiapine: Atypical antipsychotic with a similar structural motif, used for treating mood disorders.
Uniqueness
4-[(3,4-Dichlorophenyl)methyl]piperazine-1-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a useful tool in medicinal chemistry research .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-11-2-1-10(7-12(11)14)8-15-3-5-16(9-17)6-4-15/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMARNGDKRSSBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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